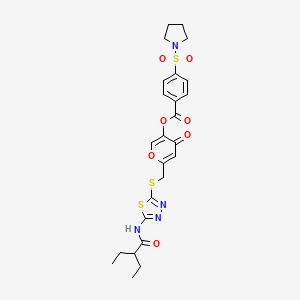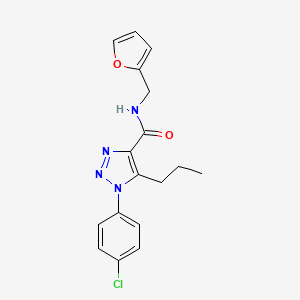
2-benzyl-5,8a-dimethyl-decahydroisoquinolin-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-benzyl-5,8a-dimethyl-decahydroisoquinolin-6-ol is a useful research compound. Its molecular formula is C18H27NO and its molecular weight is 273.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Chiral Ligand Synthesis
Chiral Pt(II)/Pd(II) pincer complexes with a C2-symmetric NCN ligand, including variants of octahydroisoquinoline, have been synthesized for use in catalytic asymmetric aldol and silylcyanation reactions. These complexes demonstrate intramolecular C–H⋯Cl hydrogen bonding both in solution and solid states, showcasing their potential in asymmetric catalysis (Yoon et al., 2006).
2. Synthesis of Pyrimidoquinoline Derivatives
A study focused on the synthesis of tetrahydropyrimidoquinoline derivatives, which involved the reaction of cyclohexanone with 2-benzylidenemalononitrile in the presence of ammonium acetate. This research contributes to the understanding of the reactivity and potential applications of octahydroisoquinoline derivatives in chemical synthesis (Elkholy & Morsy, 2006).
3. Cyclisation Studies
Cyclisation studies of various 5-arylalkyl-octahydroisoquinolines, including 2-methyl-5-(3-phenylpropyl) variants, showed that the reaction with 48% HBr leads to isomerization and cyclization, forming novel spiro and tetracyclic structures. This research highlights the potential of octahydroisoquinoline derivatives in the formation of complex organic structures (Dennison et al., 1997).
4. Synthesis of Cotarnine
A study on the efficient synthesis of cotarnine (5,6,7,8-tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-ol) from 2-methoxy-3,4-(methylenedioxy) benzaldehyde demonstrates the relevance of octahydroisoquinoline derivatives in pharmaceutical research. This synthesis process could potentially be applied to similar compounds (Shirasaka et al., 1990).
Propiedades
IUPAC Name |
2-benzyl-5,8a-dimethyl-1,3,4,4a,5,6,7,8-octahydroisoquinolin-6-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO/c1-14-16-9-11-19(12-15-6-4-3-5-7-15)13-18(16,2)10-8-17(14)20/h3-7,14,16-17,20H,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBWPNVQJOHAFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCN(CC2(CCC1O)C)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl (2R)-2-chloro-2-[2-nitro-5-(pentafluoro-lambda6-sulfanyl)phenyl]acetate](/img/structure/B2419246.png)



![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2419255.png)
![5-[2-(4-Fluoroanilino)vinyl]-3-(methylsulfanyl)-4-isothiazolecarbonitrile](/img/structure/B2419258.png)


![N-(Cyanomethyl)-N-cyclopentyl-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2419263.png)
![Ethyl 4,5-dihydro-1h-furo[2,3-c]pyrazole-3-carboxylate](/img/structure/B2419264.png)


